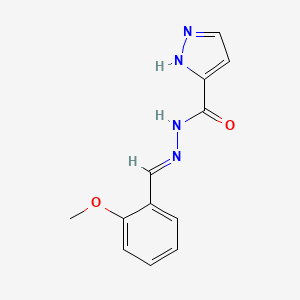![molecular formula C17H19N3O3S B5808283 N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as Mor-NH2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has shown promise as a tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of Mor-NH2 is complex, and is not fully understood. However, it is known that this compound binds to proteins and enzymes through a variety of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can lead to changes in the activity and function of these proteins and enzymes, which can be useful for studying their role in various biological processes.
Biochemical and Physiological Effects:
Mor-NH2 has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Mor-NH2 in lab experiments is its ability to bind to a variety of proteins and enzymes. This makes it a versatile tool for investigating a wide range of biological processes. However, the low yield and high cost of synthesis can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on Mor-NH2. One potential area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential therapeutic uses of this compound, such as in the treatment of neurodegenerative diseases. Overall, the versatility and potential of Mor-NH2 make it an exciting area of research for scientists in a variety of fields.
Métodos De Síntesis
The synthesis of Mor-NH2 is a complex process that involves several steps. The first step is the preparation of 4-nitrophenylacetic acid, which is then reacted with morpholine to form 4-nitrophenylacetic acid morpholinamide. This compound is then reacted with thioanisole to form Mor-NH2. The overall yield of this process is relatively low, but the purity of the final product can be quite high with careful purification techniques.
Aplicaciones Científicas De Investigación
Mor-NH2 has been used in a variety of scientific research applications. One of the most common uses of this compound is as a tool for investigating the mechanism of action of various enzymes and proteins. Mor-NH2 has been shown to bind to a variety of proteins and enzymes, and can be used to study their activity and function.
Propiedades
IUPAC Name |
N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(12-20-7-9-23-10-8-20)18-13-3-5-14(6-4-13)19-17(22)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTAUNYGTLADTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(morpholin-4-ylacetyl)amino]phenyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)


![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)
![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)
![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)
![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)


![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)